molecular formula C14H16N4O2 B7179045 N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide

N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7179045
M. Wt: 272.30 g/mol
InChI Key: OGWBMRCIENIOSE-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines

Properties

IUPAC Name

N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-15-13(19)12-6-4-7-17(12)14(20)10-9-16-18-8-3-2-5-11(10)18/h2-3,5,8-9,12H,4,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWBMRCIENIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-acetylpyridine and acetylpyrazine. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]pyridine core, which can be further functionalized to enhance their biological activity or physical properties.

Scientific Research Applications

Chemistry: In the field of chemistry, N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a valuable compound in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-methyl-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological processes. The compound may inhibit or activate these targets, leading to its biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

  • Receptors: It can bind to receptors on the surface of cells, triggering signaling pathways that result in physiological responses.

  • Proteins: Interaction with specific proteins can modulate their activity, affecting various cellular functions.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds are structurally similar but differ in the presence of a pyrimidine ring instead of a pyridine ring.

  • Pyrazolo[1,5-a]pyridines: These compounds share the pyrazolo[1,5-a] core but may have different substituents on the pyridine ring.

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